molecular formula C23H19ClN4O3S2 B2731187 N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide CAS No. 1115866-67-5

N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide

Cat. No.: B2731187
CAS No.: 1115866-67-5
M. Wt: 499
InChI Key: FSZKWNSIBHETDT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H19ClN4O3S2 and its molecular weight is 499. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide, also referred to by its CAS number 1115866-67-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN4O3S2C_{23}H_{19}ClN_{4}O_{3}S_{2}, with a molecular weight of 499.0 g/mol. The compound features a piperidine core substituted with a sulfonamide and various aromatic groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H19ClN4O3S2
Molecular Weight499.0 g/mol
CAS Number1115866-67-5

Research indicates that compounds with similar structural features often exhibit diverse mechanisms of action, including:

  • Antiviral Activity : Some studies suggest that derivatives of piperidine compounds can inhibit viral replication through various pathways, potentially affecting reverse transcriptase activity in retroviruses .
  • Anticancer Properties : The compound's structure may allow it to interact with cellular pathways involved in cancer cell proliferation and survival. For instance, studies have shown that related compounds exhibit significant antiproliferative effects across various cancer cell lines .

Antiviral Activity

A study highlighted the antiviral potential of similar compounds in inhibiting viral replication at low micromolar concentrations (e.g., EC50 values around 0.20 μM) in cellular models . While specific data for this compound remains limited, its structural analogs suggest a promising avenue for further exploration.

Anticancer Activity

In vitro studies have demonstrated that compounds with similar piperidine and sulfonamide moieties can show significant cytotoxicity against various cancer cell lines. For example, one study reported IC50 values indicating effective antiproliferative activity against HeLa and other human cancer cells .

Case Studies and Research Findings

  • Antiproliferative Studies : In a comparative analysis involving several synthesized compounds, those containing the piperidine core displayed enhanced activity against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM), with some achieving IC50 values below 10 μM .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the aromatic rings was found to significantly influence the biological activity of these compounds. For instance, the introduction of electron-donating groups like methoxy has been associated with increased potency against certain targets .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3S2/c1-13-21(33-22(25-13)14-7-9-15(31-2)10-8-14)18-11-19(29)28-23(27-18)32-12-20(30)26-17-6-4-3-5-16(17)24/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKWNSIBHETDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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